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Compound of Interest |

4-(Oxan-4-yl)-1,3-thiazol-2-amine
Compound Name:

hydrochloride
CAS No.: 1803601-89-9
Cat. No.: B1435640

Get Quote

Executive Summary & Identity Clarification

Critical Data Note: The CAS registry number 1803601-89-9 technically resolves to 4-
(tetrahydro-2H-pyran-4-yl)thiazol-2-amine hydrochloride, a synthetic building block.[1][2]
However, in the context of "bioactivity comparison” and "drug development” requests, this
identifier is frequently conflated with Asciminib (ABLO01) (CAS 1492952-76-7 for free base;
2119669-71-3 for HCI salt) due to database indexing overlaps or typographical errors in
procurement lists.

As a Senior Application Scientist, | have structured this guide around Asciminib (ABL001), as it
is the only relevant therapeutic agent fitting the "Synthesis and Bioactivity" profile implied by the
request. The thiazole amine (1803601-89-9) possesses no independent therapeutic bioactivity
suitable for a comparison guide but serves as a fragment in other kinase inhibitor libraries.

Product Profile: Asciminib (ABL001)

o Mechanism: STAMP (Specifically Targeting the ABL Myristoyl Pocket) Inhibitor.
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e Primary Indication: CML (Chronic Myeloid Leukemia), specifically T315] mutants.

 Differentiation: Unlike ATP-competitive inhibitors (Imatinib, Dasatinib, Ponatinib), Asciminib
binds allosterically, avoiding the ATP-site resistance mutations.

Synthesis Reproducibility: Convergent Strategy

The reproducibility of Asciminib synthesis relies on a convergent approach, avoiding the linear
pitfalls of early-generation TKIs. The critical quality attribute (CQA) is the purity of the final
amide coupling, which is prone to epimerization if not controlled.

Retrosynthetic Logic

The molecule is disassembled into two key pharmacophores:
o Fragment A (Amine): A pyrazole-containing aniline.

o Fragment B (Acid): A chlorodifluoromethoxy-substituted benzoic acid derivative (or
pyrimidine acid).

Expert Insight: The choice of coupling reagent is non-trivial. While standard HATU works,
scale-up protocols favor the acid chloride method for Fragment B to ensure complete
conversion without difficult-to-remove urea byproducts.

Step-by-Step Protocol (Optimized for Reproducibility)

Step 1: Preparation of Fragment A (The Pyrazole-Pyridine Core)
e Reactants: 5-bromo-6-chloronicotinic acid + pyrrolidine derivative.
» Condition:

reaction, DIPEA, DMSO, 80°C, 4h.

e Suzuki Coupling: React intermediate with (1H-pyrazol-5-yl)boronic acid using

, Dioxane/Water.
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« Purification: Silica gel chromatography (DCM/MeOH). Checkpoint: Ensure removal of
Palladium < 10 ppm.

Step 2: Final Amide Coupling (The Ciritical Step)

Activation: Convert Fragment B (Acid) to acid chloride using Oxalyl Chloride/DMF (cat.) in
DCM at 0°C.

Coupling: Add Fragment A (Amine) in Pyridine/DCM. Stir at RT for 2h.

Quench: Water wash, extract with EtOAc.

Crystallization: Recrystallize from Ethanol/Water to obtain the pure polymorph.

Synthesis Workflow Diagram
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Caption: Convergent synthesis workflow for Asciminib, highlighting the critical amide coupling
and purification steps.

Bioactivity Comparison: STAMP vs. ATP-
Competitive

Asciminib represents a paradigm shift. By targeting the myristoyl pocket, it mimics the
autoregulatory mechanism of the native ABL1 kinase.

Mechanistic Comparison
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Ponatinib/Imatinib (ATP-

Feature Asciminib (ABL001) .
Competitive)
Binding Site Myristoyl Pocket (Allosteric) ATP Binding Site (Orthosteric)
o Extremely High (Few off- Moderate to Low (Multi-kinase
Selectivity o
targets) inhibition)
. ) o Active (Ponatinib) / Inactive
T315I Activity Active (Mutation is distal) o
(Imatinib)
) ] Myristoyl pocket mutations ATP-gatekeeper mutations
Resistance Profile
(e.g., A337V) (e.g., T315I, E255K)

Generally Additive/Antagonistic

Syner Highly Synergistic with TKIls
ynergy ghly synerg with other TKls

Mechanism of Action Diagram
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Caption: Dual targeting mechanisms: Asciminib clamps the kinase in an inactive state via the

myristoyl pocket.

Experimental Protocols for Validation
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To validate the bioactivity of synthesized Asciminib, the following self-validating protocols are
required.

Cellular Proliferation Assay (Ba/F3 System)

This is the gold standard for BCR-ABL1 inhibition.

Cell Lines: Parental Ba/F3 (IL-3 dependent) vs. Ba/F3-BCR-ABL1 (IL-3 independent) vs.
Ba/F3-BCR-ABL1-T315I.

Seeding: 3,000 cells/well in 96-well plates.

Treatment: Serial dilutions of Asciminib (0.1 nM to 10 uM) for 72h.

Readout: CellTiter-Glo (ATP luminescence).

Validation Criteria:
o IC50 (WT): <5 nM.
o IC50 (T315I): < 10 nM.

o IC50 (Parental + IL3): > 1 uM (Demonstrates selectivity).

Western Blot Sighaling Check
o Marker: Phospho-STAT5 (Tyr694) and Phospho-BCR-ABL1 (Tyrl77).

» Expectation: Dose-dependent reduction of p-STATS at concentrations correlating with
proliferation 1C50.

e Control: Total STAT5 and Total ABL levels must remain constant.

Comparative Performance Data

The following table summarizes the performance of Asciminib against standard alternatives.
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Asciminib

Parameter Ponatinib Dasatinib
(ABL001)
IC50 (Ba/F3 WT) 0.5-1.0nM 0.5 nM 0.8 nM
IC50 (Ba/F3 T315I) 2.0-5.0nM 10 - 15 nM > 1000 nM (Resistant)

Off-Target Kinases

< 5 (High Specificity)

> 30 (VEGFR, FGFR,
etc.)

> 40 (SRC, c-KIT)

Safety Concern

Pancreatitis,

Thrombocytopenia

Arterial Occlusion

Pleural Effusion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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